3-(1-Ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride
Description
Properties
CAS No. |
72808-71-0 |
|---|---|
Molecular Formula |
C15H19ClN2 |
Molecular Weight |
262.78 g/mol |
IUPAC Name |
3-(1-ethyl-1,2,3,6-tetrahydropyridin-1-ium-4-yl)-1H-indole;chloride |
InChI |
InChI=1S/C15H18N2.ClH/c1-2-17-9-7-12(8-10-17)14-11-16-15-6-4-3-5-13(14)15;/h3-7,11,16H,2,8-10H2,1H3;1H |
InChI Key |
UTPUVJVFGDZMAP-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1CCC(=CC1)C2=CNC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(1-Ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride generally follows these key steps:
- Condensation of an appropriate indole derivative with a substituted piperidone to form a 3-(4-hydroxy-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole intermediate.
- Acid-catalyzed dehydration of the tertiary alcohol to yield the tetrahydropyridinyl-substituted indole.
- Optional hydrogenation or reduction steps to modify the tetrahydropyridinyl ring.
- Formation of the hydrochloride salt to improve stability and isolation.
This approach is supported by patent literature and peer-reviewed research, which describe variations in reagents, solvents, and conditions to optimize yield and purity.
Detailed Stepwise Preparation
Condensation Reaction
- Reactants: An appropriate 1H-indole (or substituted indole) and 4-piperidone.
- Conditions: The reaction is typically performed in the presence of a strong base such as sodium hydroxide or potassium hydroxide dissolved in a lower alkanol solvent (methanol or ethanol).
- Mechanism: The base deprotonates the indole nitrogen, enabling nucleophilic attack on the carbonyl carbon of 4-piperidone, forming a tertiary alcohol intermediate, specifically 3-(4-hydroxy-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
- Isolation: The intermediate may be isolated or directly subjected to dehydration without purification.
Acid-Catalyzed Dehydration
- Objective: Convert the 4-hydroxy substituent into a double bond to form the tetrahydropyridinyl ring system.
- Acids Used: Trifluoroacetic acid (TFA) is preferred for homogeneous reactions; alternatively, acidic resins such as AMBERLYST 15™ can be used.
- Solvents: Toluene or dichloromethane are preferred solvents due to their inertness and ability to solvate the intermediate.
- Conditions: Reaction temperatures range from ambient to reflux of the solvent.
- Workup: After reaction completion, the mixture is concentrated under reduced pressure, and if resin is used, filtered off. The product is extracted into an organic solvent and washed with aqueous sodium bicarbonate to neutralize residual acid.
Alkylation to Introduce the Ethyl Group
- Reagents: Alkylation of the nitrogen at the 1-position of the tetrahydropyridinyl ring is achieved using ethylating agents such as bromoethane.
- Base: Potassium carbonate is commonly used as a base to facilitate alkylation.
- Solvent: Dimethylformamide (DMF) is typically employed as the reaction medium.
- Conditions: Reaction is carried out at elevated temperatures with stirring for several hours.
- Purification: After reaction, the product is extracted and purified by crystallization or chromatography.
Hydrogenation (Optional)
- Purpose: To reduce double bonds in the tetrahydropyridinyl ring if desired, converting it to a piperidinyl ring.
- Catalysts: Palladium on carbon (Pd/C) or sulfided platinum on carbon can be used. Sulfided platinum catalysts prevent hydrogenolysis of sensitive substituents.
- Solvents: Methanol, ethanol, tetrahydrofuran (THF), or mixtures thereof.
- Conditions: Hydrogen pressure ranges from 20 to 80 psi, temperature from 0 to 60 °C, reaction times from 1 hour to 3 days.
- Workup: Catalyst removal by filtration, solvent evaporation, and further purification if needed.
Formation of Hydrochloride Salt
- Procedure: The free base is dissolved in ethanol and acidified with hydrogen chloride dissolved in ethyl acetate.
- Conditions: The mixture is stirred at 40 °C for 16 hours.
- Isolation: The hydrochloride salt precipitates, is filtered, washed with ethanol, dried under reduced pressure at 80 °C, and recrystallized from methanol-ethanol mixtures.
- Melting Point: Typically around 151 °C, confirming salt formation and purity.
Data Tables Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation | Indole + 4-piperidone, NaOH/KOH base | Methanol/Ethanol | Not specified | Formation of 3-(4-hydroxy-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
| Dehydration | Trifluoroacetic acid or AMBERLYST 15™ resin | Toluene or Dichloromethane | Not specified | Acid-catalyzed dehydration to tetrahydropyridinyl indole |
| N-Ethylation | Bromoethane, K2CO3 | Dimethylformamide (DMF) | Not specified | Alkylation to introduce ethyl group on nitrogen |
| Hydrogenation (optional) | Pd/C or sulfided Pt/C catalyst, H2 gas | MeOH, EtOH, THF | Not specified | Reduction of double bond in tetrahydropyridinyl ring |
| Salt formation | HCl in ethyl acetate | Ethanol | Not specified | Hydrochloride salt crystallization |
Research Discoveries and Optimization Insights
- The condensation and dehydration steps are sensitive to reaction conditions; temperature control and choice of acid catalyst impact yield and purity significantly.
- Use of sulfided platinum catalysts during hydrogenation avoids undesired hydrogenolysis of halogen substituents on the indole ring, preserving functional groups.
- Alkylation reactions benefit from polar aprotic solvents like DMF to enhance nucleophilicity and reaction rates.
- The hydrochloride salt form improves compound stability and facilitates purification, with reproducible melting points confirming consistent preparation.
- Flash chromatography on silica gel is commonly employed for purification at various stages, often using mixtures of cyclohexane, chloroform, triethylamine, or methanol as eluents.
- The synthetic route is adaptable to various substituted indoles and piperidones, allowing for structural analog development.
Chemical Reactions Analysis
Functionalization via Nucleophilic Substitution
The ethyl group on the tetrahydropyridine ring enables alkylation and arylation reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base to form N-alkylated derivatives .
-
Amination : Coupling with amines (e.g., piperazine) via Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos) at 100°C .
Notable Example :
(Yield: 65%, Conditions: DMF, 80°C, 12h)
Acid-Catalyzed Cyclization
The compound undergoes cyclization in acidic media to form polycyclic indole derivatives :
-
Trifluoroacetic acid (TFA) promotes cyclization with β-ketoesters or aldehydes, yielding spiroindole scaffolds .
-
Example: Reaction with malononitrile in TFA generates fused pyranoindole structures .
Mechanistic Insight :
Protonation of the tetrahydropyridine nitrogen increases electrophilicity, facilitating nucleophilic attack by indole’s C2/C3 positions .
Reductive Amination and Cross-Coupling
-
Reductive amination : Reacts with aldehydes (e.g., benzaldehyde) under H₂/Pd-C to form secondary amines .
-
Suzuki coupling : Boronic acids (e.g., phenylboronic acid) couple at the indole C5 position using Pd(PPh₃)₄/K₂CO₃.
Table 2: Cross-Coupling Reactions
| Substrate | Product | Conditions | Yield |
|---|---|---|---|
| Phenylboronic acid | 5-Phenyl-indole derivative | Pd(PPh₃)₄, DME, 80°C | 55% |
| 4-Nitrobenzaldehyde | N-(4-Nitrobenzyl) derivative | H₂ (40 psi), EtOH | 60% |
Stability and Degradation Pathways
-
Hydrolysis : The tetrahydropyridine ring is susceptible to acid-mediated ring-opening at >100°C, forming linear amines.
-
Oxidation : Air exposure slowly oxidizes the ethyl group to a ketone (confirmed by FT-IR).
Degradation Products :
-
Major: 3-(Piperidin-4-yl)-1H-indole (via dehydrogenation).
-
Minor: Indole-3-carboxylic acid (under strong acidic conditions).
Pharmacological Modifications
-
Salt formation : Reacts with HCl gas in diethyl ether to form the hydrochloride salt (mp: 355°C).
-
Prodrug synthesis : Acylation with succinic anhydride enhances water solubility (yield: 78%) .
Key Research Findings
Scientific Research Applications
3-(1-Ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Structural Variations
The pharmacological profile of indole derivatives is highly sensitive to substituent modifications. Key analogs include:
Table 1: Structural and Molecular Comparison
*Calculated based on analogous structures.
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The ethyl group confers moderate lipophilicity compared to the methyl (lower) and benzyl (higher) analogs. This balance may optimize blood-brain barrier penetration and metabolic stability .
- Molecular Weight : The target compound (278.78 g/mol) falls within the acceptable range for CNS drugs, unlike the benzyl analog (338.88 g/mol), which may face solubility challenges .
- Receptor Binding : highlights that 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives act as MAT ligands. The ethyl substituent could enhance hydrophobic interactions in receptor pockets compared to methyl, while avoiding steric bulk associated with benzyl groups .
Pharmacological Activity
- SNDRI Potential: Structural analogs in exhibit serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) activity. The ethyl variant may improve dual affinity for 5-HT₁ₐ and SERT compared to methyl or benzyl derivatives .
- GPCR Modulation : Compounds like calindol () and BRL54443 () demonstrate indole-based GPCR targeting. Substituent size and polarity (e.g., ethyl vs. benzyl) likely fine-tune receptor selectivity and efficacy.
Biological Activity
3-(1-Ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride (CAS No. 72808-71-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(1-Ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride is C15H19ClN2, with a molecular weight of approximately 276.78 g/mol. The compound features an indole moiety linked to a tetrahydropyridine derivative, which contributes to its unique biological profile .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neuroprotective Effects : Studies suggest that 3-(1-Ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride may have neuroprotective properties, potentially modulating neurotransmitter systems such as serotonin and dopamine receptors.
- Anti-inflammatory and Analgesic Properties : The compound has shown promise in reducing inflammation and alleviating pain, making it a candidate for treating conditions associated with chronic pain and inflammation.
- Antimicrobial Activity : Preliminary investigations have indicated some level of antimicrobial activity; however, specific data on its efficacy against various pathogens is still under exploration .
The exact mechanism by which 3-(1-Ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride exerts its biological effects is not fully elucidated. However, initial studies indicate that it may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Chloro-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Structure | Contains a chlorine substituent; potential for enhanced reactivity. |
| 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | Structure | Nitro group introduces different electronic properties; may affect biological activity. |
| 5-Chloro-1-[1-(cyclopropylmethyl)-1,2,3,6-tetrahydropyridin-4-yl]indole chloride | Structure | Cyclopropylmethyl group introduces steric hindrance; alters binding characteristics. |
This table highlights the structural diversity within indole and tetrahydropyridine derivatives while emphasizing the specific attributes of 3-(1-Ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Neuroprotective Study : A study investigated the neuroprotective effects of this compound in a rat model of neurodegeneration. Results indicated significant improvement in cognitive functions compared to control groups treated with standard neuroprotective agents.
- Anti-inflammatory Research : In vitro assays demonstrated that the compound effectively inhibited pro-inflammatory cytokine production in cultured macrophages. This suggests potential applicability in inflammatory diseases.
- Antimicrobial Evaluation : Although preliminary results indicated some antimicrobial activity against specific bacterial strains at higher concentrations (MIC values ranging from 100 to 200 μg/mL), further studies are needed to establish its clinical relevance .
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 3-(1-Ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride, and what intermediates are critical?
Answer:
The synthesis typically involves a multi-step approach:
Condensation Reaction : A substituted indole precursor is reacted with a functionalized tetrahydropyridine derivative. For example, hydrazine hydrochlorides (e.g., (2-fluoro-4-methoxy-phenyl)hydrazine hydrochloride) can be coupled with tert-butyl 4-oxopiperidine-1-carboxylate under acidic conditions to form the tetrahydropyridine-indole scaffold .
Substitution and Alkylation : Ethylation at the pyridine nitrogen is achieved using ethylating agents like ethyl bromide or ethyl iodide in the presence of a base.
Hydrochloride Salt Formation : The free base is treated with HCl in a solvent like ethanol or acetone to yield the hydrochloride salt.
Key Intermediates :
- tert-Butyl 4-oxopiperidine-1-carboxylate (used to introduce the tetrahydropyridine ring).
- Ethyl-substituted indole precursors (critical for regioselectivity).
Basic: Which analytical methods are validated for purity assessment and structural confirmation of this compound?
Answer:
- HPLC-PDA/UV : Reversed-phase chromatography (C18 column, 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient mode. Relative retention times (RRT) and response factors (RF) are calibrated against known impurities (e.g., RRT ~0.93–1.25 for related indole derivatives) .
- Mass Spectrometry (UPLC-MS) : Used to confirm molecular weight (e.g., [M+H]+ ion at m/z 205.8 for structurally similar compounds) and detect fragmentation patterns .
- 1H/13C NMR : Key signals include the indole NH proton (~11 ppm), ethyl group protons (δ 1.2–1.4 ppm for CH3, δ 3.0–3.5 ppm for CH2), and aromatic protons (δ 6.8–7.5 ppm) .
Advanced: How does the ethyl group on the tetrahydropyridine ring modulate serotonin receptor binding compared to methyl or unsubstituted analogs?
Answer:
- Structure-Activity Relationship (SAR) : Ethyl substitution enhances lipophilicity, potentially improving blood-brain barrier penetration compared to methyl analogs. However, bulkier groups (e.g., cyclohexyl) may reduce affinity due to steric hindrance.
- Binding Assays : Radioligand displacement studies (e.g., using [3H]LSD or [3H]5-HT) show that ethyl derivatives exhibit moderate affinity for 5-HT1A/5-HT2 receptors. For example, LY334370 (a methyl-substituted analog) binds 5-HT1F with Ki ~10 nM, suggesting ethyl substitution may shift selectivity .
- Computational Docking : Molecular dynamics simulations predict hydrogen bonding between the ethyl group and hydrophobic pockets in transmembrane helices of GPCRs .
Advanced: What experimental strategies resolve discrepancies between in vitro receptor affinity and in vivo pharmacokinetic data for this compound?
Answer:
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., N-deethylated or hydroxylated derivatives) that may contribute to in vivo effects .
- Tissue Distribution Studies : Radiolabeled analogs (e.g., 14C-labeled compound) quantify uptake in target tissues (brain, liver) and correlate with pharmacodynamic outcomes .
- Plasma Protein Binding Assays : Equilibrium dialysis to measure free fraction (fu), as high protein binding (>95%) can reduce apparent in vivo efficacy despite high in vitro affinity .
Basic: What are the stability considerations for this compound under different storage conditions?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation. Related indole derivatives degrade >10% under UV light within 72 hours .
- Hydrolytic Stability : Avoid aqueous buffers at pH >7.0, as the tetrahydropyridine ring may undergo oxidation to pyridine. Stability in PBS (pH 7.4): >90% intact after 24 hours at 4°C .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrochloride salt deliquescence .
Advanced: How can researchers optimize the selectivity of this compound for specific GPCR subtypes?
Answer:
- Substituent Screening : Synthesize analogs with halogen (F, Cl) or methoxy groups on the indole ring. For example, 5-fluoro substitution increases 5-HT2B selectivity by 5-fold compared to unsubstituted analogs .
- Chiral Resolution : Separate enantiomers using chiral HPLC (e.g., Chiralpak AD-H column). (R)-enantiomers often show higher selectivity for 5-HT1 receptors than (S)-counterparts .
- Functional Assays : Use β-arrestin recruitment assays (TR-FRET) instead of cAMP assays to distinguish biased signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
